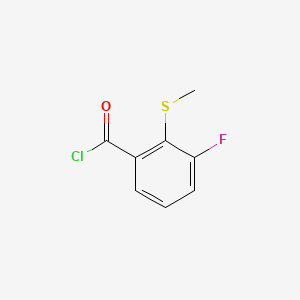![molecular formula C15H24N2O17P2 B586959 URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)] CAS No. 152697-47-7](/img/new.no-structure.jpg)
URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)]: is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoconjugates. It is a derivative of uridine diphosphate and galactose, where the galactose moiety is labeled with tritium (3H). This compound is essential in various biological processes, including the synthesis of glycoproteins and glycolipids.
准备方法
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One common method involves the enzymatic conversion of uridine diphosphate-glucose to uridine diphosphate-galactose using the enzyme UDP-glucose 4-epimerase. This reaction typically occurs under mild conditions, with the enzyme catalyzing the epimerization of the glucose moiety to galactose.
Chemical Synthesis: Another method involves the chemical synthesis of uridine diphosphate-galactose from uridine diphosphate and galactose-1-phosphate. This reaction requires the presence of a suitable catalyst and occurs under controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of uridine 5’-diphospho-galactose-[galactose-1-3H(N)] often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of microorganisms that express the necessary enzymes, followed by purification and isolation of the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] can undergo substitution reactions where the galactose moiety is replaced by other sugar molecules. This is often catalyzed by glycosyltransferases.
Hydrolysis: The compound can be hydrolyzed to release uridine diphosphate and galactose. This reaction is typically catalyzed by specific hydrolases.
Common Reagents and Conditions:
Glycosyltransferases: These enzymes facilitate the transfer of the galactose moiety to acceptor molecules.
Hydrolases: Enzymes that catalyze the hydrolysis of the compound.
Major Products Formed:
Glycoconjugates: Formed through glycosylation reactions.
Uridine Diphosphate and Galactose: Formed through hydrolysis.
科学研究应用
Chemistry:
- Used as a substrate in the study of glycosylation reactions and the synthesis of complex carbohydrates.
Biology:
- Plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell-cell communication and molecular recognition.
Medicine:
- Utilized in research related to metabolic disorders involving carbohydrate metabolism.
- Used in the development of diagnostic tools for detecting abnormalities in glycosylation pathways.
Industry:
- Employed in the production of biopharmaceuticals where glycosylation is a critical quality attribute.
作用机制
Molecular Targets and Pathways: Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] functions as a donor of galactose in glycosylation reactions. It interacts with glycosyltransferases, which transfer the galactose moiety to acceptor molecules such as proteins and lipids. This process is vital for the formation of glycoproteins and glycolipids, which are involved in various cellular functions.
相似化合物的比较
Uridine 5’-diphospho-glucose: Another nucleotide sugar involved in glycosylation reactions.
Uridine 5’-diphospho-N-acetylglucosamine: Involved in the biosynthesis of glycosaminoglycans.
Uridine 5’-diphospho-glucuronic acid: Plays a role in the detoxification of xenobiotics.
Uniqueness: Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is unique due to its specific role in galactosylation reactions and its use as a labeled compound in research. The tritium label allows for the tracking and quantification of galactose incorporation in biological systems, providing valuable insights into glycosylation pathways.
属性
CAS 编号 |
152697-47-7 |
|---|---|
分子式 |
C15H24N2O17P2 |
分子量 |
568.31 |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1/i14T |
InChI 键 |
HSCJRCZFDFQWRP-OIHLOLFBSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
同义词 |
URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)
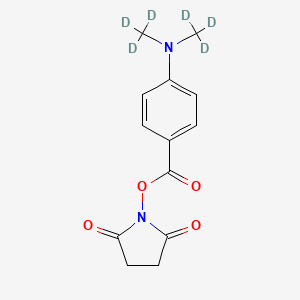
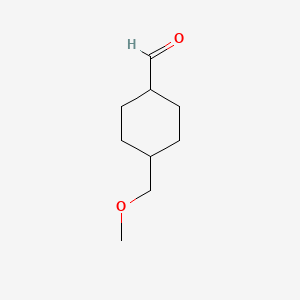
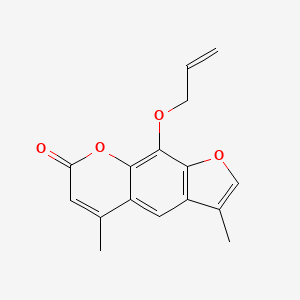
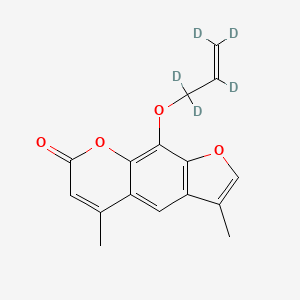
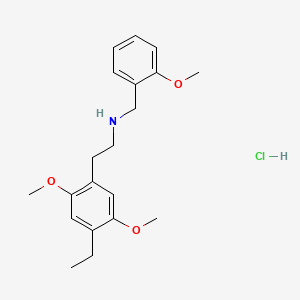
![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
